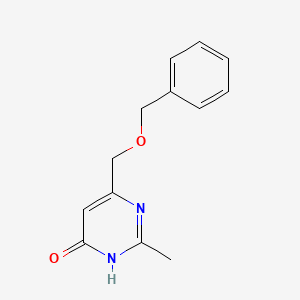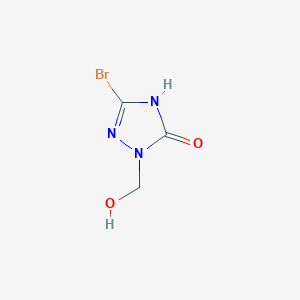![molecular formula C8H7N3O2 B1449890 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 1363381-09-2](/img/structure/B1449890.png)
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
説明
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds that can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-B]pyridines has been achieved through various methods . For instance, a novel nano-magnetic metal–organic framework based on Fe3O4 was used as a catalyst in the synthesis of pyrazolo[3,4-B]pyridines . The reaction involved the condensation of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole .Molecular Structure Analysis
Pyrazolo[3,4-B]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-B]pyridines and 2H-pyrazolo[3,4-B]pyridines . The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Chemical Reactions Analysis
Pyrazolo[3,4-B]pyridines have been synthesized through various chemical reactions . For instance, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial AcOH .科学的研究の応用
Synthesis of Heterocyclic Compounds
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: is a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are essential components of DNA and RNA . The compound’s versatility allows for the creation of a wide range of derivatives, each with potential unique biological activities.
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their potential therapeutic effects. The structural similarity to purine bases suggests that these compounds could interact with biological pathways involving nucleic acids, offering a pathway to novel drug development .
Organic Synthesis
This compound serves as a synthetic intermediate in organic synthesis. Its reactive sites allow for various substitutions, enabling the creation of complex molecules with specific desired properties for further research and development.
Pharmacological Studies
Pharmacological studies have utilized 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid derivatives to investigate their potential as therapeutic agents. These studies aim to understand the interaction of these compounds with biological targets and assess their efficacy and safety .
Material Science
In material science, the compound’s derivatives can be used to develop new materials with unique electrical, optical, or mechanical properties. This is particularly relevant in the creation of advanced polymers and nanomaterials .
Agricultural Chemistry
The compound’s derivatives may also find applications in agricultural chemistry, where they could be used to synthesize new pesticides or herbicides. Their ability to interfere with specific biological pathways could be harnessed to protect crops from pests and diseases .
Chemical Biology
In chemical biology, researchers use these compounds to probe and understand biological systems. By tracking the interaction of these molecules with various enzymes and receptors, scientists can gain insights into cellular processes .
Environmental Science
Lastly, in environmental science, derivatives of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid could be used to develop sensors or indicators for monitoring environmental pollutants. Their chemical reactivity could allow for the detection of specific hazardous substances .
特性
IUPAC Name |
2-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-6-2-5(8(12)13)3-9-7(6)10-11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFDGVRVUJSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)





![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)
